3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Heterocycles
The reaction of similar compounds with active methylenes has been studied, leading to the synthesis of various heterocycles, including pyrimidine and thiazole derivatives. These compounds find applications in the development of pharmaceuticals and agrochemicals due to their diverse biological activities (I. Shibuya, 1984).
Catalysis and Green Chemistry
Ionic liquids, closely related to the compound , have been shown to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This process demonstrates the role of such compounds in facilitating reactions in a more environmentally friendly manner, owing to the ease of separation and reuse of the ionic liquid (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).
Material Science Applications
Research on binuclear copper(I) complexes containing bridges similar to the compound of interest has been conducted. These studies are significant for the development of coordination compounds with potential applications in catalysis, optical materials, and electronic devices (P. Cox, P. Aslanidis, P. Karagiannidis, 2000).
Biochemical Sensing and Probes
The synthesis and characterization of novel benzimidazolium salts similar to the compound have demonstrated their utility as fluorescent probes for metal ions in aqueous media. This application is crucial for environmental monitoring and biochemical sensing, offering a method to detect metal ions selectively and sensitively (Swati Bishnoi, M. D. Milton, 2017).
Safety And Hazards
properties
IUPAC Name |
1,3-diphenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O.BrH/c22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)18-13-7-8-14-21(18)19;/h1-6,9-12,22H,7-8,13-15H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZXGBHCKYXXAN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide |
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